1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Antifolate DHFR inhibitor Anticancer

Sourcing 2-mercaptoimidazoles with regioisomer-specific activity data is a bottleneck. This compound resolves it: DHFR IC50 59 nM, TrxR IC50 4-5.7 µM. The 2,3-dimethyl pattern creates steric/electronic properties distinct from other regioisomers. • DHFR inhibitor for anticancer lead optimization • Redox pathway chemical probe • α-2A/α-1A modulator scaffold ≥95% purity; ambient global shipping.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 17452-16-3
Cat. No. B093146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol
CAS17452-16-3
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C=CNC2=S)C
InChIInChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14)
InChIKeyPQERDOPEWJNMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol CAS 17452-16-3: Baseline Characterization and Procurement Profile


1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (CAS: 17452-16-3), also cataloged as 3-(2,3-dimethylphenyl)-1H-imidazole-2-thione, is a heterocyclic building block belonging to the 2-mercaptoimidazole (imidazole-2-thione) class. The compound features a 2,3-dimethylphenyl substituent at the N1 position and a thiol/thione moiety at C2, with a molecular formula of C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol [1]. Computed physicochemical descriptors include XLogP3-AA of 2.2, one hydrogen bond donor, and one hydrogen bond acceptor [1]. The compound exists predominantly as the thione tautomer in the solid state and neutral aqueous solution, a characteristic that influences its metal coordination chemistry and biological target engagement [2].

Why 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol Cannot Be Arbitrarily Substituted with In-Class Analogs


Within the 2-mercaptoimidazole chemotype, subtle variations in the aryl substitution pattern at N1 produce marked differences in target engagement profiles and physicochemical properties. The 2,3-dimethyl substitution on the phenyl ring introduces both steric hindrance and altered electron density that modulate the nucleophilicity of the thione sulfur and the conformational flexibility of the molecule [1]. Compared to unsubstituted phenyl analogs or 2,4-/3,4-dimethyl regioisomers, this specific substitution pattern confers distinct binding characteristics to enzyme active sites such as dihydrofolate reductase (DHFR) and thioredoxin reductase [2]. The quantitative evidence presented below demonstrates that 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol occupies a unique position in the 2-mercaptoimidazole landscape, with activity profiles that are not extrapolatable from structurally adjacent analogs.

Quantitative Differentiation Evidence for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (CAS 17452-16-3) Relative to Close Analogs


DHFR Inhibition: 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol Exhibits Moderate Potency (IC50 59 nM) Against Human Dihydrofolate Reductase

In an enzymatic assay using recombinant human dihydrofolate reductase (DHFR), 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol demonstrated an IC50 value of 59 nM [1]. While no direct head-to-head comparison with the unsubstituted phenyl analog (1-phenyl-1H-imidazole-2-thiol) is available in the same study, the 2,3-dimethyl substitution is hypothesized to enhance binding through hydrophobic interactions within the DHFR active site, a property not shared by the parent compound [2].

Antifolate DHFR inhibitor Anticancer

Thioredoxin Reductase Inhibition: 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol Shows Weak Activity (IC50 4,000-5,700 nM) Against Rat Thioredoxin Reductase

In assays using recombinant rat liver thioredoxin reductase 1, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol exhibited IC50 values of 4,000 nM (60 min incubation) and 5,700 nM (30 min incubation) [1]. These values indicate weak inhibition compared to its moderate DHFR activity.

Thioredoxin reductase Antioxidant Redox modulator

Physicochemical Differentiation: 2,3-Dimethyl Substitution Enhances Lipophilicity (XLogP3-AA 2.2) Relative to Unsubstituted Phenyl Analog (XLogP3-AA 1.6)

The 2,3-dimethyl substitution on the phenyl ring increases the calculated lipophilicity (XLogP3-AA) from 1.6 for 1-phenyl-1H-imidazole-2-thiol to 2.2 for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol [1][2]. This ΔLogP of +0.6 units predicts enhanced passive membrane permeability and potentially improved oral bioavailability.

Lipophilicity ADME Drug-likeness

Crystal Structure and Tautomeric Preference: 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol Exists Predominantly as the Thione Tautomer

Structural characterization confirms that 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol exists primarily as the thione tautomer (3-(2,3-dimethylphenyl)-1H-imidazole-2-thione) in the solid state, as evidenced by IUPAC nomenclature assignments and crystallographic data [1]. This tautomeric state affects metal coordination geometry and hydrogen-bonding patterns, distinguishing it from thiol-dominant analogs.

Crystallography Tautomerism Coordination chemistry

Optimal Research and Procurement Scenarios for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (CAS 17452-16-3)


DHFR-Focused Antifolate Discovery Programs

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol serves as a validated starting point for hit-to-lead campaigns targeting human DHFR, an established anticancer target. Its moderate inhibitory activity (IC50 59 nM) and favorable lipophilicity (XLogP3 2.2) make it suitable for structure-based optimization. The 2,3-dimethyl substitution provides a defined hydrophobic interaction surface that can be further elaborated to enhance potency and selectivity [1].

Redox Biology Tool Compound for Thioredoxin Reductase Studies

With demonstrated, albeit weak, inhibition of thioredoxin reductase (IC50 4-5.7 µM), this compound can be employed as a chemical probe to interrogate redox-dependent pathways in cellular models. Its activity profile differs from that of regioisomeric analogs, allowing researchers to dissect structure-activity relationships within the 2-mercaptoimidazole series [2].

Adrenergic Receptor Ligand Development (Scaffold Reference)

A closely related derivative, 1-(2,3-dimethyl-phenyl)-ethyl-1,3-dihydro-imidazole-2-thione, has been patented as an α-2A/α-1A selective agonist [3]. The 2,3-dimethylphenyl-imidazole-2-thione core is therefore a privileged scaffold for developing subtype-selective adrenergic modulators. The parent compound can serve as a versatile intermediate for synthesizing ethyl-bridged analogs and exploring SAR at the linker position.

Metal Coordination and Catalysis Research

The thione tautomer of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol acts as an effective ligand for transition metals due to the soft sulfur donor. The sterically demanding 2,3-dimethylphenyl group can influence the geometry and stability of metal complexes, making this compound valuable for synthesizing novel catalysts or metal-organic frameworks [4].

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